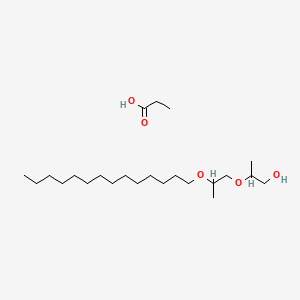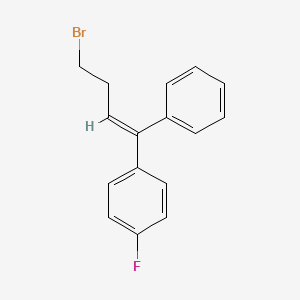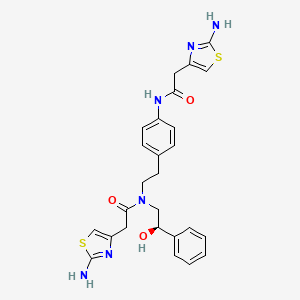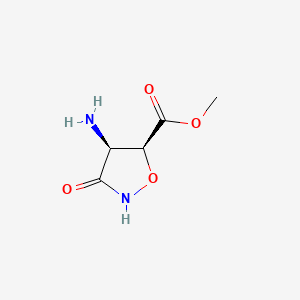
Dipropyl Sodium Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl Sodium Phosphate, also known as the dipropyl ester of phosphoric acid sodium salt, is an organophosphate compound with the molecular formula C6H15NaO4P. It is a sodium salt of dipropyl phosphate and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl Sodium Phosphate can be synthesized through the esterification of phosphoric acid with propanol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with propanol in the presence of a catalyst such as sulfuric acid to form dipropyl phosphate.
Neutralization: The dipropyl phosphate is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves continuous mixing and heating to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Dipropyl Sodium Phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and propanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Phosphoric acid and propanol.
Substitution Reactions: Various substituted phosphates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Dipropyl Sodium Phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and as a corrosion inhibitor in metal treatment processes.
Mechanism of Action
The mechanism of action of Dipropyl Sodium Phosphate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a phosphate donor, participating in phosphorylation reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium Phosphate: Includes monosodium phosphate, disodium phosphate, and trisodium phosphate. These compounds differ in the number of sodium ions and the degree of protonation of the phosphate group.
Dipropyl Phosphate: The non-sodium salt form of Dipropyl Sodium Phosphate.
Other Organophosphates: Compounds such as dimethyl phosphate and diethyl phosphate, which have different alkyl groups attached to the phosphate.
Uniqueness: this compound is unique due to its specific alkyl groups (propyl) and its sodium salt form, which imparts distinct solubility and reactivity properties. Its ability to act as a phosphate donor and its compatibility with various chemical and biological systems make it a versatile compound in research and industrial applications.
Properties
CAS No. |
4545-54-4 |
|---|---|
Molecular Formula |
C6H14NaO4P |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
sodium;dipropyl phosphate |
InChI |
InChI=1S/C6H15O4P.Na/c1-3-5-9-11(7,8)10-6-4-2;/h3-6H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
ABRPCPUEDVVPRS-UHFFFAOYSA-M |
SMILES |
CCCOP(=O)(O)OCCC.[Na] |
Canonical SMILES |
CCCOP(=O)([O-])OCCC.[Na+] |
Synonyms |
Dipropyl Ester Phosphoric Acid Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


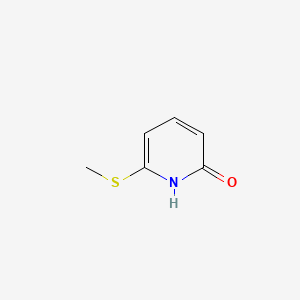
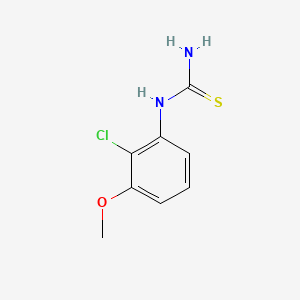
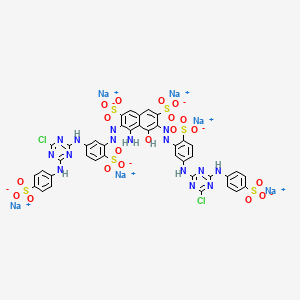
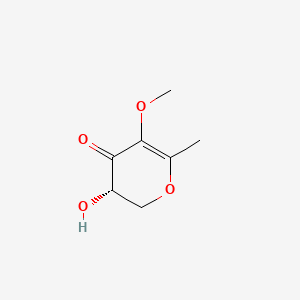
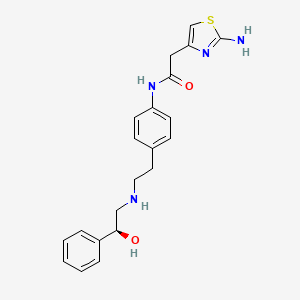
![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)
